methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate
Overview
Description
Methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate is a useful research compound. Its molecular formula is C15H16N4O4 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.11715500 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazolone moiety in the given compound, are known to exhibit a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins, leading to their diverse therapeutic effects .
Mode of Action
Based on the structural similarity to imidazole derivatives, it can be hypothesized that it might interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to conformational changes in the target molecules, thereby modulating their activity .
Biochemical Pathways
Imidazole derivatives, which share structural similarity with the given compound, are known to affect various biochemical pathways related to their biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body due to their high solubility in water and other polar solvents . The metabolism and excretion of these compounds can vary depending on their specific chemical structures and the presence of functional groups .
Result of Action
Based on the known activities of structurally similar compounds, it can be hypothesized that this compound might exhibit a range of biological activities, potentially leading to various therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other molecules can influence the compound’s interaction with its targets, potentially affecting its efficacy .
Properties
IUPAC Name |
methyl 4-[(E)-[[2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetyl]hydrazinylidene]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9-12(14(21)19-17-9)7-13(20)18-16-8-10-3-5-11(6-4-10)15(22)23-2/h3-6,8,12H,7H2,1-2H3,(H,18,20)(H,19,21)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKJUVOQKXOSMY-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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